4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-hydroxy-4-methoxybenzophenone: Similar in structure but with different functional groups.
Methoxychlor: Contains methoxy groups and a chloro group but differs in the core structure.
Uniqueness
4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core
Properties
CAS No. |
88093-88-3 |
---|---|
Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
4-chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-16-13(17)12(14)11(7-15-16)19-8-9-3-5-10(18-2)6-4-9/h3-7H,8H2,1-2H3 |
InChI Key |
RICKYXIROBXAMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.